2-(4-Nitro-phenyl)-piperazine dihydrochloride

Catalog No.
S6641969
CAS No.
1172490-70-8
M.F
C10H15Cl2N3O2
M. Wt
280.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitro-phenyl)-piperazine dihydrochloride

CAS Number

1172490-70-8

Product Name

2-(4-Nitro-phenyl)-piperazine dihydrochloride

IUPAC Name

2-(4-nitrophenyl)piperazine;dihydrochloride

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

InChI

InChI=1S/C10H13N3O2.2ClH/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-12H,5-7H2;2*1H

InChI Key

HCUGNJMUXIRKIF-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
2-(4-Nitro-phenyl)-piperazine dihydrochloride, also known as 4-NPP, is a compound used in scientific research. This paper aims to provide an overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 4-NPP.
2-(4-Nitro-phenyl)-piperazine dihydrochloride is a small molecule that is structurally similar to serotonin and dopamine. It was first synthesized in the 1970s and has since been used in various scientific experiments due to its ability to bind to certain receptors in the brain.
2-(4-Nitro-phenyl)-piperazine dihydrochloride is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 295.21 g/mol and a melting point of 232-234°C. The chemical formula of 2-(4-Nitro-phenyl)-piperazine dihydrochloride is C11H14N4O4•2HCl.
2-(4-Nitro-phenyl)-piperazine dihydrochloride can be synthesized using various methods, including the reaction of p-nitroaniline with piperazine under acidic conditions. The characterization of 2-(4-Nitro-phenyl)-piperazine dihydrochloride can be done using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to quantify 2-(4-Nitro-phenyl)-piperazine dihydrochloride in biological samples.
2-(4-Nitro-phenyl)-piperazine dihydrochloride has been shown to bind to certain receptors in the brain such as the 5-HT(1A) and D(4) receptors. It has also been shown to inhibit the uptake of serotonin and dopamine.
The toxicity of 2-(4-Nitro-phenyl)-piperazine dihydrochloride has been evaluated in various animal models, and it has been shown to have low acute toxicity. However, long-term exposure to 2-(4-Nitro-phenyl)-piperazine dihydrochloride may have adverse effects on the liver and kidneys.
2-(4-Nitro-phenyl)-piperazine dihydrochloride has been used in various scientific experiments, including studies on the function of the 5-HT(1A) receptor and the dopamine D(4) receptor.
Currently, research on 2-(4-Nitro-phenyl)-piperazine dihydrochloride is focused on its potential as a therapeutic agent for various disorders such as anxiety and depression.
The potential applications of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in various fields of research and industry include drug discovery, neuroscience research, and the development of new therapeutics.
One limitation of 2-(4-Nitro-phenyl)-piperazine dihydrochloride is that its mechanism of action is not fully understood. Future research should focus on elucidating its mechanism of action and identifying potential therapeutic applications. Other possible future directions for research include the development of analogs with improved pharmacological properties and the use of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in combination with other drugs to enhance therapeutic efficacy. Additionally, further research should aim to evaluate the safety and toxicity of 2-(4-Nitro-phenyl)-piperazine dihydrochloride in humans to determine its potential use as a therapeutic agent.
Overall, 2-(4-Nitro-phenyl)-piperazine dihydrochloride is a small molecule that has been extensively studied in various scientific experiments. It has potential implications in various fields of research and industry and could potentially be used as a therapeutic agent for various disorders. Future research should focus on elucidating its mechanism of action, identifying potential therapeutic applications, and evaluating its safety and toxicity in human subjects.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

279.0541321 g/mol

Monoisotopic Mass

279.0541321 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types